

# In silico docking comparison of Evodine and Evodone with anticancer targets.

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## Compound of Interest

Compound Name: Evodine

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## In Silico Showdown: Evodine and Evodone Docking with Anticancer Targets

A Comparative analysis of the binding affinities of two promising alkaloids, **Evodine** and Evodone, with key anticancer protein targets reveals insights into their potential as therapeutic agents. This guide provides a summary of their in silico docking performance, detailed experimental protocols for computational analysis, and a visualization of the pertinent signaling pathways.

### Comparative Docking Analysis

An in silico molecular docking study was conducted to compare the binding affinities of **Evodine** and Evodone against various protein targets implicated in cancer progression. The binding affinity, measured in kcal/mol, indicates the strength of the interaction between the ligand (**Evodine** or Evodone) and the protein target. A more negative value suggests a stronger and more favorable interaction.

The results, summarized in the table below, indicate that **Evodine** generally exhibits a stronger binding affinity for the tested anticancer targets compared to Evodone. This suggests that **Evodine** may have a higher potential to inhibit the function of these proteins, a crucial aspect of cancer therapy.

Compound	Target Protein	PDB ID	Binding Affinity (kcal/mol)	Reference
Evodine	Phosphoinositide 3-kinase (PI3K)	3HHM	-7.0	[1]
Evodone	Phosphoinositide 3-kinase (PI3K)	3HHM	-5.8	[1]
Evodine	Topoisomerase I (TOP1)	1T8I	-35.97 (Binding Free Energy)	[2][3]

Note: The binding free energy for **Evodine** against Topoisomerase I was calculated using a different methodology, which may not be directly comparable to the binding affinity scores.

## Experimental Protocols

The following provides a generalized, detailed methodology for in silico molecular docking studies, based on common practices in the field. This protocol is intended to serve as a guide for researchers conducting similar computational analyses.

### 1. Software and Resource Requirements:

- **Molecular Docking Software:** AutoDock Vina is a widely used and validated open-source program for molecular docking.
- **Molecular Visualization Tool:** PyMOL or Discovery Studio Visualizer for preparing molecules and visualizing docking results.
- **Protein Data Bank (PDB):** A repository for the 3D structural data of large biological molecules.
- **Ligand Structure Database:** PubChem or ZINC for obtaining the 3D structures of small molecules.

### 2. Ligand and Receptor Preparation:

- Receptor Preparation:
  - The 3D crystal structure of the target protein is downloaded from the Protein Data Bank.
  - Water molecules and any co-crystallized ligands are removed from the protein structure.
  - Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.
  - The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
- Ligand Preparation:
  - The 3D structures of **Evodine** and Evodone are obtained from a chemical database like PubChem.
  - The ligand structures are optimized to their lowest energy conformation.
  - Torsional degrees of freedom are defined to allow for flexibility during the docking process.
  - The prepared ligand structures are also saved in the PDBQT file format.

### 3. Grid Box Generation:

- A three-dimensional grid box is defined around the active site of the target protein.
- The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations within that space.

### 4. Molecular Docking Simulation:

- AutoDock Vina is used to perform the docking calculations.
- The program systematically searches for the optimal binding pose of the ligand within the defined grid box on the receptor.

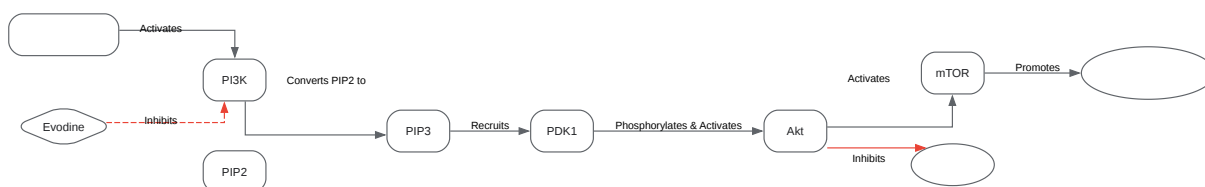
- The Lamarckian Genetic Algorithm is a commonly used search algorithm that combines a genetic algorithm with a local search method.
- The program calculates the binding affinity for each predicted pose, and the pose with the lowest binding energy is considered the most favorable.

#### 5. Analysis of Results:

- The docking results are analyzed to identify the best binding poses and their corresponding binding affinities.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.

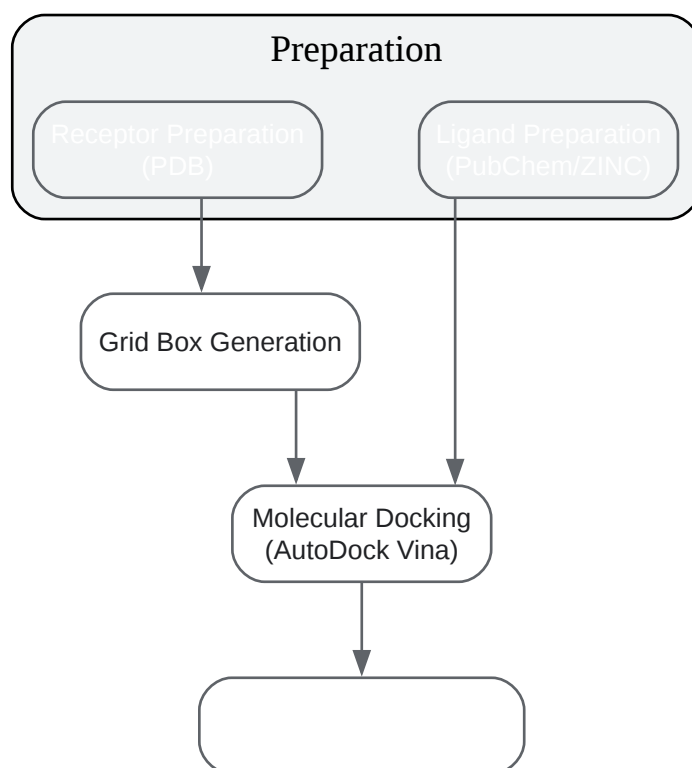
## Signaling Pathway and Experimental Workflow

The anticancer effects of **Evodine** have been linked to its ability to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The following diagrams illustrate a simplified representation of the PI3K/Akt signaling pathway and a general workflow for in silico docking studies.



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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of **Evodine**.



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Caption: General workflow for an in silico molecular docking study.

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